molecular formula C17H17N3O4 B4086314 4-(4-morpholinyl)-3-nitro-N-phenylbenzamide

4-(4-morpholinyl)-3-nitro-N-phenylbenzamide

Cat. No. B4086314
M. Wt: 327.33 g/mol
InChI Key: UZHHJHKPXOARHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA belongs to the class of benzamide derivatives and has been found to possess various biological properties.

Mechanism of Action

The mechanism of action of 4-(4-morpholinyl)-3-nitro-N-phenylbenzamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been found to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

4-(4-morpholinyl)-3-nitro-N-phenylbenzamide has several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in water, which can limit its bioavailability.

Future Directions

There are several future directions for the research on 4-(4-morpholinyl)-3-nitro-N-phenylbenzamide. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound. Another potential direction is to investigate the potential of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential in the treatment of various diseases.

Scientific Research Applications

4-(4-morpholinyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(18-14-4-2-1-3-5-14)13-6-7-15(16(12-13)20(22)23)19-8-10-24-11-9-19/h1-7,12H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHHJHKPXOARHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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